Indolin-5-amine
Overview
Description
Indolin-5-amine is an organic compound that belongs to the indoline family. Indoline, also known as 2,3-dihydroindole, is a bicyclic organic heterocyclic compound with a benzene ring fused to a five-membered nitrogenous ring. This compound is characterized by an amine group attached to the fifth position of the indoline ring. This compound exhibits aromatic and weakly basic properties, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
Indolin-5-amine, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often proteins that play crucial roles in various biological processes.
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the biological processes associated with those targets. The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner . The nitrogen atom (NH) in the indoline structure can act as a hydrogen bond donor and acceptor with the amino acid residues of proteins . These interactions can alter the function of the target proteins, leading to the observed biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it is likely that multiple pathways are affected . These could include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malarial infection, cholinesterase activity, and more .
Pharmacokinetics
The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (eg, the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds . This could potentially influence the bioavailability of this compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound has multiple effects at the molecular and cellular levels . These could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, reduction of oxidative stress, inhibition of microbial growth, inhibition of tubercular infection, regulation of glucose metabolism, inhibition of malarial infection, and inhibition of cholinesterase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indolin-5-amine can be synthesized through various methods, including:
Reduction from Indole: Indole can be reduced to indoline, followed by amination at the fifth position.
Intramolecular Diels–Alder Synthesis: This method involves the cyclization of appropriate precursors to form the indoline ring system.
Catalytic Synthesis: Catalysts such as palladium or iron can be used to facilitate the formation of indoline derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes to ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Indolin-5-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form indole derivatives.
Reduction: Reduction reactions can convert this compound to other amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the indoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, or alkylating agents.
Major Products: The major products formed from these reactions include various substituted indoline and indole derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Indolin-5-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored as a scaffold for developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Indole: A structurally related compound with a benzene ring fused to a pyrrole ring.
Indoline: The parent compound of indolin-5-amine, lacking the amine group at the fifth position.
Indole-3-acetic acid: A plant hormone derived from indole, involved in plant growth and development.
Uniqueness: this compound is unique due to the presence of the amine group at the fifth position, which imparts distinct chemical and biological properties. This modification enhances its potential as a versatile scaffold in drug design and synthesis .
Properties
IUPAC Name |
2,3-dihydro-1H-indol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSBIJRLKLHUIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309309 | |
Record name | 2,3-Dihydro-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15918-80-6 | |
Record name | 2,3-Dihydro-1H-indol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15918-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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